Fluocinolone acetonide 21-aldehyde

Beschreibung

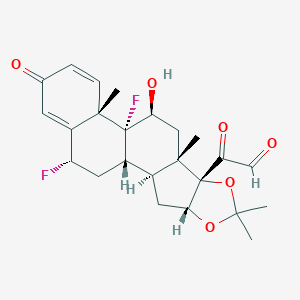

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,11,13-14,16-17,19,29H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGULWMUJNRGHHA-VSXGLTOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C=O)C)O)F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157578 | |

| Record name | Fluocinolone acetonide 21-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13242-30-3 | |

| Record name | Fluocinolone acetonide 21-aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013242303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocinolone acetonide 21-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOCINOLONE ACETONIDE 21-ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K9NWZ23G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Degradation Pathways and Stability Implications in Pharmaceutical Contexts

Identification and Characterization as a Degradation Product of Corticosteroids

Fluocinolone (B42009) Acetonide 21-Aldehyde is recognized as a principal impurity and degradation product of Fluocinolone Acetonide. nih.govchemicalbook.com It is chemically identified as (6α,11β,16α)-6,9-Difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-al and is listed as "Fluocinolone Acetonide Impurity D" in the European Pharmacopoeia. nih.gov The presence of this aldehyde signifies the chemical degradation of the parent steroid, which can impact the efficacy and safety of the pharmaceutical product.

Mechanisms of Formation: Oxidative Processes and Structural Rearrangements

The formation of Fluocinolone Acetonide 21-Aldehyde primarily occurs through oxidative processes acting on the dihydroxyacetone side chain of the parent molecule. This transformation is a key pathway in the degradation of many corticosteroids. The C-21 primary alcohol of Fluocinolone Acetonide is oxidized to form the corresponding aldehyde. This process can be initiated by various oxidizing agents or conditions, leading to a structural rearrangement of the side chain.

Influence of Catalysts and Environmental Factors on Degradation Kinetics (e.g., Trace Metals, pH)

The rate of degradation of Fluocinolone Acetonide into its 21-aldehyde derivative is significantly influenced by several environmental and catalytic factors.

Influence of pH: The stability of Fluocinolone Acetonide is highly pH-dependent. The degradation follows pseudo-first-order kinetics, with the rate being catalyzed by both hydrogen (acid-catalyzed) and hydroxide (B78521) (base-catalyzed) ions. nih.gov Studies have shown that the degradation rate is at its minimum around pH 4. nih.gov At more acidic or alkaline pH values, the rate of degradation, including the formation of the 21-aldehyde, increases. This is a critical consideration in the formulation of topical preparations containing Fluocinolone Acetonide to ensure stability over the product's shelf-life. usmf.md

Influence of Temperature: As with most chemical reactions, temperature plays a crucial role in the degradation kinetics. An increase in temperature accelerates the degradation of Fluocinolone Acetonide. nih.gov

Influence of Trace Metals: The presence of trace metals can catalyze the oxidative degradation of corticosteroids. These metals can facilitate the formation of reactive oxygen species, which in turn can oxidize the C-21 alcohol to an aldehyde.

The following table summarizes the observed degradation rate constants for Fluocinolone Acetonide under various conditions.

| Temperature (°C) | pH | Observed Rate Constant (k_obs) | Reference |

| 23-80 | 2.3-6 | Follows Arrhenius expression | nih.gov |

| 25 | 4 | Minimal degradation | nih.gov |

This interactive table allows for sorting by temperature, pH, and rate constant.

Investigation of Steroid Side Chain Rearrangements Involving C-21 Aldehydes

The dihydroxyacetone side chain (–CO-CH₂OH) at the C-17 position of corticosteroids like Fluocinolone Acetonide is a focal point for chemical instability, leading to various rearrangements.

Rearrangement of Dihydroxyacetone Side Chains to Aldehyde Structures

The conversion of the dihydroxyacetone side chain to an aldehyde is a well-documented degradation pathway for corticosteroids. This can occur through a process known as the Mattox rearrangement, which involves the acid-catalyzed elimination of water from the side chain to form an enol aldehyde. While this mechanism is more extensively studied for other corticosteroids, it provides a plausible pathway for the formation of aldehyde derivatives from Fluocinolone Acetonide.

Kinetic Studies of Acid- and Base-Catalyzed Degradation Mechanisms

k_obs = k_N + k_H[H⁺] + k_OH[OH⁻]

where:

k_N is the rate constant for the neutral (uncatalyzed) reaction.

k_H is the rate constant for the acid-catalyzed reaction.

k_OH is the rate constant for the base-catalyzed reaction.

A study on Fluocinolone Acetonide degradation in a cream formulation provided the following Arrhenius expressions for the different catalytic pathways nih.gov:

Neutral Hydrolysis: exp[22.5 - (17,200/RT)]

Acid-Catalyzed Hydrolysis: exp[38.7 - (22,200/RT)] x [H⁺]

Base-Catalyzed Hydrolysis: exp[49.5 - (21,100/RT)] x [OH⁻]

These expressions highlight the significant impact of pH on the stability of Fluocinolone Acetonide, with both acidic and basic conditions accelerating its degradation, which includes the formation of the 21-aldehyde. nih.gov The kinetics of degradation in a cream base were found to be similar to those of the related steroid, triamcinolone (B434) acetonide, in an aqueous alcohol solution. nih.gov

The following table presents data on the stability of Fluocinolone Acetonide in a combined ointment formulation.

| Time (months) | pH | Fluocinolone Acetonide Concentration | Observations | Reference |

| 0 | ~5.76 | 100% | Homogeneous, yellow, odorless | usmf.md |

| 24 | 5.53 | >90% | No change in appearance | usmf.md |

| 30 | - | <90% | Intensification of color, loss of homogeneity | usmf.md |

This interactive table allows for sorting by time, pH, and concentration.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Fluocinolone (B42009) Acetonide 21-Aldehyde

Chromatography is the cornerstone for separating fluocinolone acetonide 21-aldehyde from the parent drug and other related substances. The choice of technique depends on the specific analytical goal, ranging from routine quality control to in-depth impurity profiling.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of fluocinolone acetonide and its impurities due to its high resolution, sensitivity, and reproducibility. ijprajournal.com Stability-indicating HPLC methods are specifically designed to separate the API from its degradation products, including the 21-aldehyde derivative.

Method development typically involves optimizing several key parameters to achieve adequate separation (resolution) between fluocinolone acetonide, this compound, and other potential impurities. Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

Key Developmental Parameters:

Stationary Phase: C18 (octadecylsilyl) columns are frequently employed, offering the necessary hydrophobicity to retain and separate corticosteroids. technoarete.orgresearchgate.net Column dimensions and particle size are selected to balance efficiency and analysis time; for instance, a 250 mm x 4.6 mm column with 5 µm particles is a common choice. technoarete.orgresearchgate.net Ultra-High Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (e.g., 1.8 µm), can offer faster and more efficient separations. digitellinc.comnih.gov

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier such as acetonitrile or methanol. researchgate.netresearchgate.netijpar.com The ratio of these components is adjusted to control the retention and resolution of the analytes. ijpar.com Gradient elution, where the mobile phase composition is changed during the run, is often necessary to resolve complex mixtures of impurities with varying polarities. digitellinc.comnih.govresearchgate.net

Detection: Ultraviolet (UV) detection is standard, with the wavelength selected to maximize the absorbance of the analytes. Wavelengths around 238 nm or 295 nm have been reported for the analysis of fluocinolone acetonide. researchgate.netresearchgate.net

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. technoarete.orgresearchgate.net This process verifies the method's linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.netnih.govijpar.com

Table 1: Examples of HPLC Conditions for Fluocinolone Acetonide Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | BDS Hypersil C18, 250 x 4.6 mm, 5µ technoarete.org | Discovery Inertsil ODS 3V C18, 250 x 4.6 mm, 5 µm researchgate.netresearchgate.net | Kromasil C18, 150mm x 4.6mm, 5µ ijpar.com |

| Mobile Phase | Methanol, Acetonitrile, Triethylamine, Orthophosphoric acid technoarete.org | Phosphate buffer (pH 4) and Acetonitrile (40:60 v/v) researchgate.netresearchgate.net | 0.01N Ortho phosphoric acid buffer and Acetonitrile (55:45 v/v) ijpar.com |

| Flow Rate | Not Specified | 1.0 ml/min researchgate.netresearchgate.net | 1.0 ml/min ijpar.com |

| Detection Wavelength | Not Specified | 295 nm researchgate.netresearchgate.net | 230 nm ijpar.com |

| Column Temperature | Not Specified | Not Specified | 30°C ijpar.com |

Thin Layer Chromatography (TLC) serves as a valuable tool for the qualitative and semi-quantitative analysis of impurities in fluocinolone acetonide. ijprajournal.com It is a simpler, cost-effective method often used for limit tests and to complement HPLC analysis. ijprajournal.com High-Performance TLC (HPTLC) offers improved resolution and sensitivity over conventional TLC. ajpaonline.com

In the context of impurity profiling, a TLC method is developed to separate the main component, fluocinolone acetonide, from its related substances, including the 21-aldehyde. The separation is visualized under UV light or after treatment with a suitable staining reagent.

Typical TLC/HPTLC Parameters:

Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used. researchgate.netajpaonline.com The fluorescent indicator (F254) allows for the visualization of UV-absorbing compounds as dark spots on a fluorescent background.

Mobile Phase: The choice of mobile phase is critical for achieving separation. A mixture of solvents with different polarities is typically used. For instance, a system of n-Hexane and Ethyl acetate (e.g., 1:9 v/v) has been reported for the HPTLC analysis of fluocinolone acetonide. researchgate.netajpaonline.com The Japanese Pharmacopoeia describes a mobile phase consisting of 1,2-dichloroethane, diethyl ether, and ammonia solution for purity testing. nihs.go.jp

Detection: Spots are typically visualized under UV light at 254 nm. researchgate.netajpaonline.com The Rf value (retention factor) of the impurity spot corresponding to this compound is compared to that of the main spot of fluocinolone acetonide. The intensity of the impurity spot can be compared to that of a diluted standard solution to ensure it does not exceed a specified limit.

Gas Chromatography (GC) is generally not suitable for the direct analysis of corticosteroids like fluocinolone acetonide and its 21-aldehyde derivative. These molecules have high molecular weights and low volatility, and they are prone to thermal degradation at the high temperatures required for GC analysis.

However, GC coupled with Mass Spectrometry (GC-MS) can be used for the analysis of corticosteroids if they are first converted into more volatile and thermally stable derivatives. researchgate.net This process, known as derivatization, involves a chemical reaction to modify the functional groups (such as hydroxyl groups) that hinder volatilization. Reagents can be used to form trimethylsilyl (TMS) ethers or other suitable derivatives.

Therefore, the primary consideration for using GC is the necessity of developing a robust and reproducible derivatization procedure. While powerful, this indirect approach makes GC less straightforward for routine quality control of this compound compared to HPLC.

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers an alternative to HPLC for the analysis of steroids and their impurities. helsinki.fi Separation in CE is based on the differential migration of charged species in an electric field. For neutral compounds like corticosteroids, a modification called Micellar Electrokinetic Chromatography (MEKC) is employed. core.ac.uk

In MEKC, a surfactant is added to the buffer above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation is achieved based on differences in these partitioning coefficients. This technique has been successfully applied to the separation of various corticosteroids. nih.gov

CE methods can be tuned for selectivity by modifying buffer pH, surfactant type, and concentration, or by adding organic modifiers or cyclodextrins to the buffer. nih.gov The technique's high efficiency, low sample and reagent consumption, and alternative separation mechanism make it a promising tool for analyzing related substances like this compound, especially for resolving impurities that may be difficult to separate by HPLC. helsinki.fi

Spectroscopic Characterization of this compound

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unequivocally determining the chemical structure of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments can provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the most diagnostic signal would be the resonance for the aldehyde proton (-CHO). This proton is highly deshielded and would appear as a singlet or a finely coupled multiplet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm. This signal would be absent in the spectrum of the parent fluocinolone acetonide, providing clear evidence of the C-21 oxidation. Other key signals would include those for the vinyl protons, the steroid backbone protons, and the methyl groups of the acetonide.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The key resonance confirming the identity of the 21-aldehyde would be the signal for the aldehyde carbonyl carbon. This carbon is highly deshielded and typically resonates in the range of 190-205 ppm. The C-20 carbonyl carbon would also be present (typically >200 ppm), while the C-21 carbon, which is a hydroxymethylene group (-CH₂OH) in the parent compound (resonating around 60-70 ppm), is replaced by the aldehyde signal.

Solid-State NMR (ssNMR): While ¹H and ¹³C NMR are typically performed on solutions, solid-state NMR provides information about the molecule in its solid form. This is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. google.com ssNMR can be used to characterize the specific solid form of this compound and can distinguish between different polymorphs or between crystalline and amorphous forms. google.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. google.com

Table 2: Expected Key ¹H and ¹³C NMR Chemical Shifts for Structural Elucidation of this compound

| Atom | Spectroscopy Type | Expected Chemical Shift (ppm) | Significance |

|---|---|---|---|

| Aldehyde Proton (C21-H) | ¹H NMR | 9.5 - 10.5 | Diagnostic signal confirming the presence of the aldehyde functional group. Absent in the parent compound. |

| Aldehyde Carbon (C21) | ¹³C NMR | 190 - 205 | Diagnostic signal for the aldehyde carbonyl carbon. Replaces the C21-OH signal (~60-70 ppm) of the parent compound. |

| Carbonyl Carbon (C20) | ¹³C NMR | > 200 | Confirms the ketone at the C-20 position. |

| Vinyl Protons (C1, C2, C4) | ¹H NMR | 6.0 - 7.5 | Characteristic signals for the diene system in Ring A of the steroid. |

| Acetonide Methyl Protons | ¹H NMR | 1.0 - 1.7 | Typically two distinct singlets for the non-equivalent methyl groups. |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation of this compound, providing precise mass-to-charge ratio (m/z) data for the molecular ion and its fragments. The nominal molecular weight of this compound is 450.47 g/mol synthinkchemicals.comallmpus.com. In mass spectrometric analysis, particularly when coupled with liquid chromatography (LC-MS), this compound would be expected to show a prominent protonated molecule [M+H]⁺ at m/z 451.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the various functional groups present in the this compound molecule, confirming its structural identity. The presence of the aldehyde, ketone, hydroxyl, and fluoro groups, as well as the acetonide structure, will give rise to characteristic absorption bands in the IR spectrum.

Based on the structure of this compound, the following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3600-3200 | Stretching vibration, typically a broad band. |

| C-H (alkane/alkene) | 3000-2850 | Stretching vibrations. |

| C=O (aldehyde) | 1740-1720 | Stretching vibration. |

| C=O (ketone) | 1725-1705 | Stretching vibration. |

| C=C (alkene) | 1680-1640 | Stretching vibration. |

| C-O (acetonide/hydroxyl) | 1320-1000 | Stretching vibrations. |

| C-F (fluoro) | 1400-1000 | Stretching vibrations. |

Note: The exact positions of these bands can be influenced by the molecular environment and physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds, including impurities like this compound. The parent compound, Fluocinolone Acetonide, is known to have a maximum absorbance (λmax) at approximately 235 nm ajpamc.com. Due to the similar chromophoric system (the α,β-unsaturated ketone in the A-ring of the steroid), this compound is expected to have a λmax in a similar region, likely around 238 nm.

This characteristic absorbance allows for the development of sensitive and accurate quantitative methods, such as stability-indicating assays for the parent drug, where the formation of the 21-aldehyde impurity can be monitored over time. The method's simplicity, cost-effectiveness, and reliability make it suitable for routine quality control testing.

Complementary Analytical Approaches for Solid-State Analysis

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) in the Context of Degradation

Thermal analysis techniques are pivotal in characterizing the solid-state properties of pharmaceutical compounds, including their thermal stability and degradation profiles. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would reveal the onset temperature of thermal decomposition and the percentage of mass loss at various stages. This data is critical for understanding the thermal stability of the compound.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram can identify thermal events such as melting, crystallization, and decomposition. For this compound, a melting point with decomposition has been reported at >237°C. A DSC analysis would show an endothermic peak corresponding to the melting process, which may be immediately followed by an exothermic or endothermic event associated with its decomposition. This information is crucial for determining the compound's physical stability and for formulation development.

The following table summarizes the key thermal analysis data for this compound.

| Analytical Technique | Parameter | Observation |

| TGA | Onset of Decomposition | Expected to be near the melting point. |

| TGA | Mass Loss | Stepwise or continuous mass loss upon heating, indicating decomposition. |

| DSC | Melting Point | >237°C (with decomposition). |

| DSC | Thermal Events | An endothermic peak corresponding to melting, likely overlapping with decomposition events. |

Advanced Research Perspectives and Methodological Advancements

Computational Chemistry and Molecular Modeling of Fluocinolone (B42009) Acetonide 21-Aldehyde

Computational chemistry and molecular modeling are powerful tools for understanding the behavior of molecules like fluocinolone acetonide 21-aldehyde at a subatomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical studies are crucial for elucidating the complex reaction mechanisms and kinetics of this compound. While specific research directly on the reaction mechanisms of the 21-aldehyde derivative is limited, studies on related fluocinolone acetonide esters provide valuable insights into potential reaction pathways. For instance, the hydrolysis of fluocinolone acetonide C-21 esters has been shown to follow pseudo-first-order kinetics. semanticscholar.org This process is critical as these esters are often prodrugs that become pharmacologically active upon hydrolysis. semanticscholar.orgmdpi.com

The degradation of fluocinolone acetonide itself is influenced by factors such as pH and temperature, exhibiting both acid- and base-catalyzed hydrolysis. nih.gov This suggests that the aldehyde group in this compound could also be susceptible to similar catalytic degradation pathways. Theoretical models can be employed to calculate the energy barriers and transition states for such reactions, predicting the most likely mechanisms.

Furthermore, computational studies on the autoxidation of aldehydes, such as hexanal, have detailed the formation of highly oxygenated organic molecules (HOMs) through various H-abstraction channels and subsequent fast unimolecular H-shifts. copernicus.org Similar theoretical investigations could be applied to this compound to understand its oxidative degradation pathways and the formation of potential impurities.

Predictive Modeling for Chemical Stability and Reactivity Profiles

Predictive modeling can be used to forecast the chemical stability and reactivity of this compound under various conditions. The chemical properties of this compound, such as its boiling point, pKa, and solubility, have been predicted using computational models. lookchem.com

| Property | Predicted Value |

| Boiling Point | 551.0±50.0 °C |

| pKa | 12.72±0.70 |

| Density | 1.36±0.1 g/cm³ |

| LogP | 2.57340 |

| Table 1: Predicted Physicochemical Properties of this compound. lookchem.com |

The stability of related compounds has been experimentally investigated. For example, stability studies of a combined ointment containing fluocinolone acetonide showed that the concentration of the active substance remained within permitted limits over 24 months under specific storage conditions. usmf.md Similarly, the stability of fluocinolone acetonide in microemulsions has been evaluated, demonstrating that the formulation can enhance its stability. chula.ac.thchula.ac.th These experimental findings can be used to validate and refine predictive models for this compound.

The photoreactivity of fluocinolone acetonide has also been studied, revealing its photolability under UVA and UVB light. researchgate.net Predictive models could be developed to assess the photochemical stability of the 21-aldehyde derivative, which is crucial for understanding potential degradation pathways upon exposure to light.

Methodological Enhancements in Impurity Profiling and Quality Control Strategies

The identification and control of impurities are critical for ensuring the quality and safety of pharmaceutical products. Advanced analytical techniques are continuously being developed to enhance impurity profiling.

For fluocinolone acetonide, several process-related impurities and degradation products have been identified. oup.compharmaffiliates.compharmaffiliates.com One study identified two novel hydroperoxide impurities in a fluocinolone acetonide topical solution using Liquid Chromatography Mass Spectrometry (LC-MS). oup.com The proposed mechanism for their formation involves the loss of a fluorine atom and the formation of an epoxide intermediate. oup.com

The European Pharmacopoeia (EP) lists several impurities for fluocinolone acetonide, and reference standards for these are available. pharmaffiliates.comveeprho.comveeprho.com this compound itself is considered an impurity of fluocinolone acetonide (Impurity D). nih.gov

Methodological enhancements in quality control include the development of stability-indicating assays. For instance, a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been used to study the solvolysis of fluocinolone acetonide C-21 esters. mdpi.comresearchgate.net Similarly, derivative spectrophotometry has been applied to study the solvolysis of a novel fluocinolone acetonide ester. researchgate.net These methods allow for the separation and quantification of the parent drug from its degradation products, ensuring the quality of the final product.

Exploration of this compound as a Precursor in Novel Steroidal Compound Synthesis

Fluocinolone acetonide and its derivatives, including the 21-aldehyde, serve as valuable precursors in the synthesis of new steroidal compounds with potentially enhanced therapeutic properties or novel biological activities.

The aldehyde functionality at the C-21 position of this compound offers a reactive site for various chemical transformations. Aldehydes are known to participate in a wide range of reactions, including condensations, oxidations, and reductions, making them versatile building blocks in organic synthesis. researchgate.net

Research has demonstrated the chemoenzymatic synthesis of other corticosteroids, such as betamethasone (B1666872) and fluocinolone acetonide itself, from steroid precursors. researchgate.net This highlights the potential for using enzymatic or chemoenzymatic strategies to modify this compound and create novel derivatives. For example, reactions involving the aldehyde group could lead to the formation of new esters, amides, or other functional groups, potentially altering the compound's pharmacokinetic and pharmacodynamic properties.

Furthermore, the synthesis of novel acylhydrazone derivatives has been shown to yield potent inhibitors of neuraminidase, an important target for anti-influenza drugs. nih.gov The aldehyde group of this compound could be reacted with hydrazides to form acylhydrazone derivatives, which could then be screened for various biological activities.

The development of practical and scalable synthetic routes is also a key area of research. For instance, a kilogram-scale synthesis of an inhaled corticosteroid has been developed from fluocinolone acetonide, demonstrating the feasibility of large-scale production of steroid derivatives. acs.org Such process development is crucial for the eventual translation of novel compounds from the laboratory to clinical applications.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for characterizing Fluocinolone acetonide 21-aldehyde, and how can researchers ensure reproducibility?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For reproducibility, follow standardized protocols such as those outlined in the Beilstein Journal of Organic Chemistry: document experimental parameters (e.g., column type, solvent gradients, NMR acquisition times) and validate methods using reference standards. Cross-check results with mass spectrometry (MS) to confirm molecular weight .

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize side products?

- Methodological Answer : Employ reaction condition screening (e.g., temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) approaches. Monitor intermediates via thin-layer chromatography (TLC) and isolate the aldehyde derivative via column chromatography. For purity, characterize intermediates at each step using Fourier-transform infrared spectroscopy (FTIR) to detect functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹) .

Q. What stability studies are critical for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use HPLC to quantify degradation products, focusing on oxidation of the aldehyde group. Include control samples with antioxidants (e.g., BHT) to assess stabilization strategies. Publish raw chromatographic data in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How do structural modifications at the 21-aldehyde position influence the glucocorticoid receptor binding affinity of Fluocinolone derivatives?

- Methodological Answer : Perform molecular docking simulations (e.g., using AutoDock Vina) to model interactions between the aldehyde group and receptor residues (e.g., Asn564, Gln570). Validate predictions with in vitro receptor binding assays using tritiated dexamethasone as a competitive ligand. Compare results with analogues (e.g., 21-cyclopropylcarboxylate) to establish structure-activity relationships (SARs) .

Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy of this compound in ocular models?

- Methodological Answer : Use ex vivo corneal permeability assays to quantify tissue absorption rates. Compare with in vivo pharmacokinetic data from animal models (e.g., rabbit eyes). Address metabolic instability by co-administering cytochrome P450 inhibitors (e.g., ketoconazole) and measure metabolite profiles via liquid chromatography-tandem MS (LC-MS/MS) .

Q. How can researchers design computational models to predict the reactivity of the 21-aldehyde group in nucleophilic environments?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate electrophilicity parameters (e.g., Hammett constants). Validate predictions with kinetic studies in buffered solutions (pH 2–10), monitoring aldehyde conversion via UV-Vis spectroscopy. Publish computational input files and raw kinetic data to facilitate replication .

Q. What methodologies are effective for reconciling contradictory data on the cytotoxicity of this compound in different cell lines?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum concentration) and use multiplex assays (e.g., MTT, LDH) to quantify viability. Perform transcriptomic profiling (RNA-seq) to identify cell-specific stress pathways. Include positive controls (e.g., dexamethasone) and negative controls (vehicle-only) in all experiments .

Data Presentation and Reproducibility Guidelines

- Tables : Include detailed synthesis yields, analytical validation parameters (e.g., LOD/LOQ), and statistical significance values (p < 0.05).

- Figures : Use high-resolution chromatograms, spectral overlays, and receptor binding heatmaps. Avoid redundant data visualization .

- Supplementary Materials : Provide raw NMR spectra, MS fragmentation patterns, and computational modeling scripts. Label files with unique identifiers (e.g., FA21A_NMR_001) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.